molecular formula C16H12ClNO6S B7724462 4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride

4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride

Cat. No.: B7724462
M. Wt: 381.8 g/mol
InChI Key: OCMKIDIIPRAONH-XBXARRHUSA-N
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Description

4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a methoxy group at the 4-position and a 3-(4-nitrophenyl)-3-oxo-propenyl substituent at the 3-position. The sulfonyl chloride group (-SO₂Cl) confers high reactivity toward nucleophiles, making it a versatile intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters. The electron-withdrawing nitro group (-NO₂) enhances the electrophilicity of the sulfonyl chloride, while the methoxy (-OCH₃) group may modulate solubility and electronic effects.

Properties

IUPAC Name

4-methoxy-3-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO6S/c1-24-16-9-7-14(25(17,22)23)10-12(16)4-8-15(19)11-2-5-13(6-3-11)18(20)21/h2-10H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMKIDIIPRAONH-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride typically involves multiple steps. One common method includes the nitration of 4-methoxyacetophenone to form 4-methoxy-3-nitroacetophenone . This intermediate is then subjected to a Claisen-Schmidt condensation with 4-nitrobenzaldehyde to yield the corresponding chalcone . Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other benzenesulfonyl derivatives. Key analogues include:

Table 1: Structural and Functional Comparisons
Compound Name (CAS No.) Substituents Key Functional Groups Reactivity Profile
4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride - 4-OCH₃, 3-(propenyl-3-oxo-4-NO₂C₆H₄) -SO₂Cl, -NO₂, -OCH₃ High reactivity due to -NO₂
4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride (62559-65-3) - 4-CH₃, 3-(propenyl-3-oxo-C₆H₅) -SO₂Cl, -CH₃ Moderate reactivity (electron-donating -CH₃)
3-(Benzylcarbamoyl)-4-methoxybenzenesulfonyl fluoride (Compound 15) - 4-OCH₃, 3-(benzylcarbamoyl) -SO₂F, -CONHCH₂C₆H₅ Lower reactivity (fluoride vs. chloride)
Benzenesulfonyl chloride (Base compound) - Unsubstituted benzene ring -SO₂Cl Standard reactivity, requires prolonged NaOH treatment

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in the target compound enhances sulfonyl chloride reactivity compared to methyl-substituted analogues (e.g., 62559-65-3) .
  • Fluoride vs. Chloride : Sulfonyl fluorides (e.g., Compound 15) exhibit lower reactivity, making them suitable for fragment screening in drug discovery .
  • Safety Considerations: All sulfonyl chlorides require stringent handling due to corrosivity (H314, H318) , but substituents like -NO₂ may introduce additional toxicity risks.

Reactivity and Stability

Hydrolysis and Degradation
  • Target Compound: Likely requires alkaline hydrolysis (e.g., 2.5 M NaOH under reflux), similar to benzenesulfonyl chloride, but faster due to -NO₂ activation .
  • Methyl-Substituted Analogue (62559-65-3) : Slower hydrolysis due to electron-donating -CH₃, necessitating extended reaction times .
  • Sulfonyl Fluorides : Stable in aqueous conditions, enabling applications in bioconjugation without premature hydrolysis .
Hazard Classification (Based on Analogues)
  • Corrosivity : All sulfonyl chlorides are classified as Category 1 for skin/eye damage (H314, H318) .
  • Destruction Protocols :
    • Target Compound : Likely requires reflux with 2.5 M NaOH, similar to benzenesulfonyl chloride .
    • Fluorinated Analogues : Degrade via distinct pathways (e.g., fluoride displacement) and pose lower acute toxicity .
Protective Measures
  • Mandatory use of chemical-resistant gloves (JIS T 8116), goggles (JIS T 8147), and fume hoods during handling .

Biological Activity

4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride is a complex organic compound with significant potential in various biological applications. Its unique structural features, including a methoxy group, a nitro group, and a sulfonyl chloride moiety, contribute to its reactivity and biological activity. This article explores the biological activity of this compound, summarizing available research findings, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The IUPAC name for the compound is 4-methoxy-3-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride. The molecular formula is C16H12ClNO6SC_{16}H_{12}ClNO_6S, and it has a molecular weight of 383.79 g/mol. The structure includes:

  • Methoxy Group : Enhances solubility and reactivity.
  • Nitro Group : Imparts electrophilic characteristics.
  • Sulfonyl Chloride Moiety : Highly reactive, facilitating nucleophilic substitution reactions.

The mechanism of action of this compound primarily involves its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to interact with various biomolecules, potentially leading to therapeutic effects or cytotoxicity.

Research Findings

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit cytotoxicity against cancer cell lines. For instance, derivatives of benzenesulfonyl chlorides have shown potential in inhibiting cell proliferation in breast cancer (MCF-7) and other cancer types. In vitro studies are needed to confirm the specific activity of this compound against such cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in various metabolic pathways. For example, related sulfonyl chlorides have been investigated for their inhibitory effects on cholinesterases and cyclooxygenases, which are critical targets in Alzheimer's disease and inflammation management.
  • Antioxidant Properties : Some studies have suggested that compounds with similar structures possess antioxidant activity, which can protect cells from oxidative stress—a factor in many diseases including cancer and neurodegenerative disorders.

Case Studies

StudyFindings
In vitro cytotoxicity against MCF-7 cells Compounds similar to this compound showed IC50 values ranging from 10 µM to 30 µM, indicating moderate to strong cytotoxic effects.
Enzyme inhibition assays Related compounds demonstrated IC50 values of 13 µM to 20 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in neurodegenerative diseases.

Pharmaceutical Development

Due to its reactive functional groups, this compound may serve as a precursor for synthesizing novel pharmaceuticals targeting various diseases. Its ability to modify biomolecules through covalent bonding positions it as a valuable tool in drug design.

Industrial Uses

In addition to its biological applications, this compound can be utilized in the production of specialty chemicals and materials within the chemical industry.

Q & A

Q. What are the critical functional groups in 4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride, and how do they influence reactivity?

The compound contains three key functional groups:

  • Sulfonyl chloride (-SO₂Cl) : Highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters .
  • Nitro group (-NO₂) : Electron-withdrawing, enhancing the electrophilicity of adjacent groups and stabilizing intermediates in aromatic substitution reactions .
  • α,β-unsaturated ketone (propenyl-3-oxo) : Participates in Michael additions or cycloadditions due to conjugation between the carbonyl and double bond . Methodological Insight: Reactivity can be modulated by adjusting solvent polarity (e.g., DMF for nucleophilic substitutions) or using catalysts like triethylamine to deprotonate nucleophiles .

Q. What synthetic routes are commonly employed to prepare this compound?

A representative synthesis involves:

  • Step 1 : Sulfonation of a methoxy-substituted benzene derivative using chlorosulfonic acid at 0–5°C to introduce the sulfonyl chloride group .
  • Step 2 : Coupling with 3-(4-nitro-phenyl)-3-oxo-propenyl via Friedel-Crafts acylation or Wittig reaction, followed by purification via ice-water precipitation . Key Data:
StepReagentsYieldPurity (HPLC)
1ClSO₃H, SOCl₂, 0°C, 12 hr85%92%
2AlCl₃ (catalyst), DCM, RT, 6 hr76%89%

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during sulfonation?

Common side reactions include over-sulfonation or hydrolysis of the sulfonyl chloride group. Optimization strategies:

  • Temperature Control : Maintain reaction temperatures below 10°C to suppress hydrolysis .
  • Moisture-Free Environment : Use anhydrous solvents (e.g., dry DCM) and inert gas purging .
  • Stoichiometry : Limit chlorosulfonic acid to 1.2 equivalents to avoid polysubstitution . Case Study: A 15% yield improvement was achieved by replacing SOCl₂ with PCl₅ as a dehydrating agent, reducing HCl byproduct formation .

Q. What structural features contribute to its potential bioactivity in drug discovery?

The compound’s bioactivity arises from:

  • Sulfonamide Formation : The sulfonyl chloride reacts with biological amines (e.g., lysine residues) for targeted protein inhibition .
  • Electrophilic Warhead : The α,β-unsaturated ketone can covalently bind to cysteine thiols in enzymes, as seen in kinase inhibitors . Comparative Analysis:
CompoundTarget Enzyme (IC₅₀)Selectivity Index
This compoundFXa (12 nM)8.5 (vs. thrombin)
4-Trifluoromethyl analogueFXa (18 nM)3.2
Non-nitro derivativeFXa (220 nM)1.1
The nitro group enhances π-stacking with hydrophobic enzyme pockets, improving potency .

Q. How can discrepancies in reported biological activity data be resolved?

Contradictions often stem from:

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native FXa) or buffer pH affecting ionization states .
  • Purity Issues : Residual solvents (e.g., DCM) in crude samples can artificially inflate inhibition values. Resolution Strategy:
  • Standardize assays using recombinant proteins and validate purity via LC-MS.
  • Conduct structure-activity relationship (SAR) studies to isolate the contribution of substituents (e.g., nitro vs. methoxy) .

Methodological Challenges

Q. What purification techniques are most effective for isolating this compound?

  • Recrystallization : Use 95% ethanol/water mixtures to remove unreacted starting materials (purity >95%) .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for separation of sulfonated byproducts .
  • Critical Consideration : Avoid prolonged exposure to aqueous conditions to prevent hydrolysis of the sulfonyl chloride group .

Applications in Advanced Research

Q. How is this compound utilized in bioconjugation for drug delivery systems?

The sulfonyl chloride group reacts with amine-functionalized nanoparticles or antibodies to create targeted conjugates. For example:

  • Protocol : Incubate the compound (1 mM) with PEGylated liposomes (10 mg/mL) in PBS (pH 7.4) for 2 hr at 4°C.
  • Outcome : 85% conjugation efficiency, confirmed by MALDI-TOF .

Q. What computational methods predict its reactivity in novel reactions?

  • DFT Calculations : Model frontier molecular orbitals (FMOs) to identify sites for electrophilic/nucleophilic attack. The LUMO energy (-3.2 eV) localizes on the sulfonyl chloride, confirming its reactivity .
  • Molecular Dynamics : Simulate binding to FXa’s S4 pocket, highlighting hydrophobic interactions with the nitro group .

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